2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

Catalog No.
S1543507
CAS No.
1869-45-0
M.F
C4H6F3NOS
M. Wt
173.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

CAS Number

1869-45-0

Product Name

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

IUPAC Name

2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide

Molecular Formula

C4H6F3NOS

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9)

InChI Key

RITJDHZIMGTYQQ-UHFFFAOYSA-N

SMILES

C(CS)NC(=O)C(F)(F)F

Synonyms

AcetaMide, 2,2,2-trifluoro-N-(2-Mercaptoethyl)-

Canonical SMILES

C(CS)NC(=O)C(F)(F)F

Use in Agrochemical and Pharmaceutical Industries

Specific Scientific Field: Agrochemical and Pharmaceutical Industries

Summary of the Application: Trifluoromethylpyridine (TFMP) derivatives, including 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, are used in the agrochemical and pharmaceutical industries. They are particularly used in the protection of crops from pests .

Methods of Application or Experimental Procedures: The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Use as an Antiangiogenic VEGFR-2 Inhibitor

Specific Scientific Field: Pharmaceutical Industry

Summary of the Application: (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10) was designed as an antiangiogenic VEGFR-2 inhibitor with the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 .

Methods of Application or Experimental Procedures: The compound was designed to interact with the catalytic pocket of VEGFR-2, a key player in angiogenesis .

Results or Outcomes: The compound was successfully designed and is expected to inhibit VEGFR-2, thereby potentially inhibiting angiogenesis .

Use as a Lithium-Ion Battery Electrolyte Additive

Specific Scientific Field: Electrochemistry

Summary of the Application: “2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide” is used as an additive in lithium-ion battery electrolytes. It helps to improve the performance of the battery’s propylene carbonate (PC) based electrolyte and the low-temperature performance of the lithium-ion battery .

Methods of Application or Experimental Procedures: The compound is added to the electrolyte solution used in lithium-ion batteries. The exact concentration and method of addition would depend on the specific battery design and requirements .

Results or Outcomes: The addition of “2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide” to the electrolyte solution can improve the performance of the battery’s PC based electrolyte and enhance the low-temperature performance of the lithium-ion battery .

Use as a Molecular Building Block

Specific Scientific Field: Organic Chemistry

Summary of the Application: “2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide” is a carboxylic acid that can be used as a molecular building block .

Methods of Application or Experimental Procedures: The compound can be used in various organic synthesis reactions to construct more complex molecules. The exact method of application would depend on the specific reaction and the desired product .

Results or Outcomes: The use of “2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide” as a molecular building block can lead to the synthesis of a wide range of organic compounds .

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide is an organic compound characterized by the molecular formula C4H6F3NOS. It features a trifluoromethyl group, a mercaptoethyl substituent, and an acetamide functional group. This compound is notable for its unique trifluoromethyl group, which imparts distinctive properties such as increased lipophilicity and altered reactivity compared to other acetamides. The compound is often utilized in various chemical syntheses and biological studies due to its interesting structural characteristics and potential applications in medicinal chemistry .

There is no documented information on the mechanism of action of TFEA. Without specific research on its biological activity, it's difficult to speculate on its potential role in biological systems or interactions with other compounds.

  • Potential irritant: The thiol group can be irritating to the skin and eyes.
  • Potential respiratory irritant: Similar to other volatile organic compounds, TFEA might cause respiratory irritation if inhaled.

The reactivity of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide can be attributed to its functional groups:

  • Nucleophilic Substitution: The mercapto group can act as a nucleophile, participating in reactions with electrophiles.
  • Acid-Base Reactions: The acetamide moiety can engage in proton transfer reactions, making it useful in various acid-base chemistry contexts.
  • Fluorine Chemistry: The presence of the trifluoromethyl group allows for unique fluorination reactions that can modify the compound's properties or lead to the synthesis of more complex fluorinated compounds .

Research indicates that 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide exhibits biological activity that may be relevant in pharmaceutical contexts. Its structure suggests potential interactions with biological targets such as enzymes or receptors. The presence of the thiol group (from the mercaptoethyl component) may enhance its ability to form disulfide bonds or participate in redox reactions, which could be significant in drug design and development .

Synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available acetamide derivatives.
  • Introduction of Trifluoromethyl Group: This can be achieved through fluorination reactions using reagents like trifluoroacetic anhydride or similar fluorinating agents.
  • Thiol Addition: The mercaptoethyl group can be introduced via nucleophilic substitution on a suitable electrophilic precursor.
  • Purification: The product is usually purified through techniques like recrystallization or chromatography to obtain the desired purity level .

The applications of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide span various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • Organic Synthesis: It serves as a reagent in the synthesis of other complex molecules due to its reactive functional groups.
  • Material Science: Potential applications in developing new materials that require specific chemical properties imparted by fluorinated compounds .

Studies on the interactions of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide with biological systems indicate that it may interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions due to its trifluoromethyl and thiol groups. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Further research is necessary to elucidate these interactions comprehensively .

Several compounds share structural similarities with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N-(2-Mercaptoethyl)acetamideContains a mercaptoethyl groupLacks trifluoromethyl group
2,2-Difluoro-N-(2-mercaptoethyl)acetamideContains two fluorine atomsLess lipophilic than trifluorinated variant
Trifluoroacetyl-N-(2-mercaptoethyl)acetamideContains a trifluoroacetyl groupDifferent reactivity profile compared to acetamide
N-(4-Mercaptobutyl)acetamideLonger alkyl chain with a thiol groupPotentially different biological activity

The unique trifluoromethyl group in 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide distinguishes it from these similar compounds by enhancing its lipophilicity and altering its reactivity profile significantly compared to non-fluorinated analogs .

XLogP3

0.9

Dates

Modify: 2023-08-15

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